![molecular formula C18H21N3O B2878737 1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one CAS No. 2379983-86-3](/img/structure/B2878737.png)
1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one” appears to contain several functional groups including a benzimidazole, azetidine, and a ketone . Benzimidazole is a type of organic compound that’s part of the larger class of heterocycles. It consists of a fusion of benzene and imidazole .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole portion of the molecule is a bicyclic heteroarene, the azetidine is a nitrogen-containing three-membered ring, and the pent-4-en-1-one indicates a five-carbon chain with a double bond and a ketone functional group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The benzimidazole could potentially undergo electrophilic substitution reactions, while the azetidine could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the benzimidazole and azetidine rings could potentially increase the compound’s stability and affect its solubility .Applications De Recherche Scientifique
Synthesis and Biological Activity
A significant body of research has been devoted to the synthesis and evaluation of the biological activity of compounds related to "1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one". These studies have demonstrated the versatility and potential of these compounds in various scientific applications:
Antibacterial and Antifungal Properties : Compounds synthesized from benzimidazoles and azetidinones have shown significant activity against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (Shanmugapandiyan et al., 2010). Similar studies have reported the synthesis of azetidinones with notable antibacterial activities, emphasizing the role of structural modifications in enhancing their efficacy (Abdel-rahman et al., 1983).
Cancer Therapy Applications : Research on hydantoin derivatives, which share structural similarities with the compound of interest, has uncovered their potential as anticancer agents. Studies demonstrate that these compounds can induce growth inhibition and apoptosis in leukemia cells, suggesting a pathway for the development of new cancer therapies (Kavitha et al., 2009).
Synthetic Applications : The synthesis of compounds containing the azetidinone moiety often involves innovative techniques that contribute to the broader field of organic synthesis. For example, the synthesis of dimethyl substituted benzimidazoles highlights the influence of substituents on biological activity and provides a template for the development of new synthetic methodologies (Hehir et al., 2008).
Novel Therapeutic Avenues
The exploration of compounds related to "1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one" has opened new avenues for therapeutic applications, beyond their antimicrobial and anticancer potentials:
Nanotechnology in Agriculture : The development of polymeric and solid lipid nanoparticles for the sustained release of agrochemicals showcases an innovative application of related compounds in agriculture, potentially reducing environmental impact and enhancing efficacy (Campos et al., 2015).
Enzymatic and Biosynthetic Studies : The enzymatic chemistry surrounding cyclopropane, epoxide, and aziridine biosynthesis highlights the fundamental role of small ring-containing compounds in natural product biosynthesis and enzyme catalysis. Such studies not only expand our understanding of biochemical pathways but also provide insights into developing novel bioactive compounds (Thibodeaux et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-2-3-8-17(22)20-11-14(12-20)21-16-7-5-4-6-15(16)19-18(21)13-9-10-13/h2,4-7,13-14H,1,3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLSZWYRATWNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC(C1)N2C3=CC=CC=C3N=C2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pent-4-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

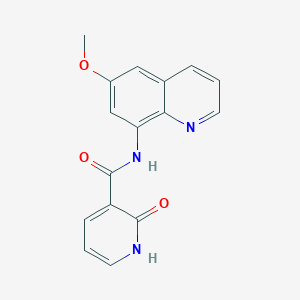
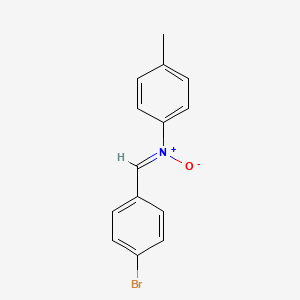
![4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2878656.png)
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2878657.png)
![3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2878658.png)

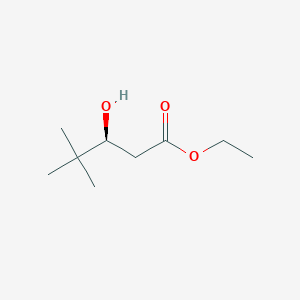
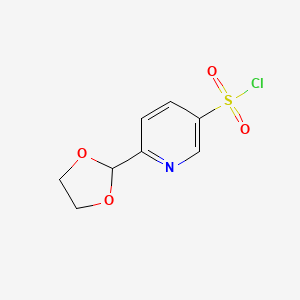
![2-[2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2878669.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2878670.png)

![5-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2878672.png)
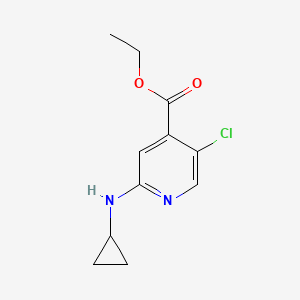
![3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride](/img/structure/B2878676.png)